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Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon
(CK1e), a serine/threonine protein kinase integral to numerous cellular processes, most notably
the regulation of the circadian clock.[1][2][3] Developed by Pfizer, this compound serves as a
critical tool for dissecting the specific biological functions of CK1g, particularly in distinguishing
its roles from the closely related isoform, CK1d.[3] PF-4800567 acts as an ATP-competitive
inhibitor.[4][5] Its high selectivity allows for targeted studies of CK1e-mediated signaling
pathways.[3] These application notes provide a comprehensive overview of PF-4800567
hydrochloride, including its biochemical activity, and detailed protocols for its use in in vitro
kinase assays.

Quantitative Data Summary

The inhibitory activity of PF-4800567 hydrochloride has been quantified in various studies.
The following tables summarize the key in vitro and cellular inhibitory data.

Table 1: In Vitro Inhibitory Activity of PF-4800567[3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b587125?utm_src=pdf-interest
https://www.benchchem.com/product/b587125?utm_src=pdf-body
https://www.benchchem.com/pdf/Replicating_Published_Findings_with_PF_4800567_A_Comparative_Guide.pdf
https://en.wikipedia.org/wiki/PF-4800567
https://www.benchchem.com/pdf/PF_4800567_A_Technical_Guide_to_a_Selective_CK1_Inhibitor.pdf
https://www.benchchem.com/pdf/PF_4800567_A_Technical_Guide_to_a_Selective_CK1_Inhibitor.pdf
https://www.tocris.com/products/pf-4800567-hydrochloride_4281
https://www.sigmaaldrich.com/US/en/product/mm/218719
https://www.benchchem.com/pdf/PF_4800567_A_Technical_Guide_to_a_Selective_CK1_Inhibitor.pdf
https://www.benchchem.com/product/b587125?utm_src=pdf-body
https://www.benchchem.com/product/b587125?utm_src=pdf-body
https://www.benchchem.com/product/b587125?utm_src=pdf-body
https://www.benchchem.com/pdf/PF_4800567_A_Technical_Guide_to_a_Selective_CK1_Inhibitor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Target Kinase IC50 (nM) Selectivity (over CK10)
CK1le 32 ~22-fold
CK1d 711

Table 2: Cellular Inhibitory Activity of PF-4800567[6][7]

Target Kinase IC50 (pM)
CKle 2.65
CK1b 20.38

Table 3: Kinase Selectivity Profile of PF-4800567[3][5]

The selectivity of PF-4800567 was assessed against a panel of 50 different kinases. At a
concentration of 1 uM, significant inhibition was observed for only one other kinase besides
CKle.

Kinase % Inhibition at 1 pM
Epidermal Growth Factor Receptor (EGFR) Significant (69%)
Other 49 kinases Minimal to none

Signaling Pathway

PF-4800567 hydrochloride is a valuable tool for studying the circadian rhythm. The core of the
mammalian circadian clock involves a negative feedback loop of transcription and translation.
CK1e and CK14 play a crucial role by phosphorylating the Period (PER) and Cryptochrome
(CRY) proteins, which are key components of this loop. This phosphorylation event regulates
their stability and nuclear entry, thereby controlling the period length of the circadian rhythm.
PF-4800567 selectively inhibits CK1e, allowing researchers to investigate its specific
contribution to this process.[3][8]
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Core circadian feedback loop and PF-4800567's point of action.

Experimental Protocols
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In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized representation based on standard kinase assay methodologies
for determining the IC50 value of PF-4800567 hydrochloride against CK1e and CK14.[1][3]

Objective: To determine the concentration of PF-4800567 hydrochloride required to inhibit
50% of CK1e and CK1d activity in vitro.

Materials:

 Purified, recombinant human CK1e and CK1d enzymes
e Specific peptide substrate for CK1 (e.g., a-casein)[1][9]
e ATP

o PF-4800567 hydrochloride

o Kinase Assay Buffer (e.g., 25 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton
X-100)[1]

e DMSO
o 384-well plates[1]
» Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]
» Plate reader
Procedure:
e Inhibitor Preparation:
o Prepare a stock solution of PF-4800567 hydrochloride in DMSO (e.g., 10 mM).

o Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor
concentrations.

e Assay Setup:
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o Add 5 pL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well
plate.[1]

o Prepare a master mix containing the kinase and substrate in the reaction buffer.

o Add 10 pL of the kinase/substrate solution to each well.[1]

e Initiation of Kinase Reaction:
o Prepare an ATP solution in the reaction buffer.

o Add a specific volume of the ATP solution to each well to start the kinase reaction. The
final ATP concentration should be at or near the Km for each enzyme.

o The total reaction volume will depend on the specific assay format (e.g., 25 uL).
 Incubation:

o Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60
minutes). The incubation time should be within the linear range of the kinase reaction.

e Detection:

o Stop the kinase reaction and measure the kinase activity using a suitable detection
method. For example, if using the ADP-Glo™ Kinase Assay, follow the manufacturer's
instructions to measure the amount of ADP produced, which is proportional to kinase
activity.[10]

o Data Analysis:
o Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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General workflow for an in vitro kinase assay to determine 1C50.
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Conclusion

PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1¢,
making it an indispensable tool for researchers in the fields of circadian biology and signal
transduction.[3] The protocols and data presented in these application notes provide a solid
foundation for the successful integration of PF-4800567 hydrochloride into in vitro studies of
CK1e function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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